Cas no 1542565-58-1 (N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide)

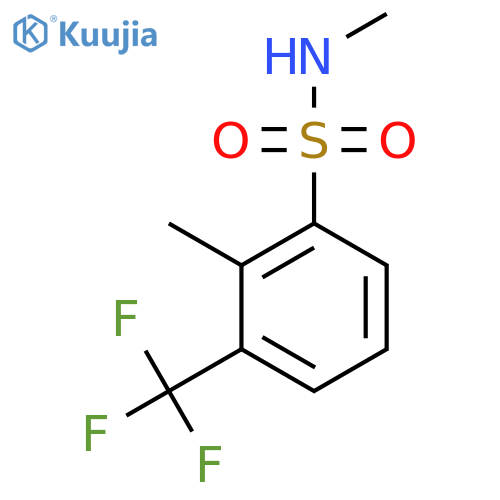

1542565-58-1 structure

商品名:N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide

- EN300-1452852

- AKOS020205015

- 1542565-58-1

-

- インチ: 1S/C9H10F3NO2S/c1-6-7(9(10,11)12)4-3-5-8(6)16(14,15)13-2/h3-5,13H,1-2H3

- InChIKey: VWGPUASBNPAPDE-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=C(C(F)(F)F)C=1C)(NC)(=O)=O

計算された属性

- せいみつぶんしりょう: 253.03843422g/mol

- どういたいしつりょう: 253.03843422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452852-0.05g |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 0.05g |

$612.0 | 2023-05-23 | ||

| Enamine | EN300-1452852-0.25g |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 0.25g |

$670.0 | 2023-05-23 | ||

| Enamine | EN300-1452852-1000mg |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 1000mg |

$485.0 | 2023-09-29 | ||

| Enamine | EN300-1452852-250mg |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 250mg |

$447.0 | 2023-09-29 | ||

| Enamine | EN300-1452852-0.5g |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 0.5g |

$699.0 | 2023-05-23 | ||

| Enamine | EN300-1452852-100mg |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 100mg |

$427.0 | 2023-09-29 | ||

| Enamine | EN300-1452852-50mg |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 50mg |

$407.0 | 2023-09-29 | ||

| Enamine | EN300-1452852-10.0g |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-1452852-1.0g |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1452852-2.5g |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide |

1542565-58-1 | 2.5g |

$1428.0 | 2023-05-23 |

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1542565-58-1 (N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2279938-29-1(Alkyne-SS-COOH)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量